5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is an organic compound that belongs to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiadiazine ring.
Preparation Methods
The synthesis of 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and an appropriate base, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include refluxing in an organic solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 5-(3,4-Dimethylphenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one include other thiadiazine derivatives such as 5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one . These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of new materials and therapeutic agents.
Properties
CAS No. |
87427-83-6 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)10-6-15-11(14)13-12-10/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
SCXSBHSHEWVZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)SC2)C |
Origin of Product |
United States |
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